

Solubility Profile of 4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Allyloxy)-2-chloro-6-methylpyrimidine

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Abstract

This technical guide addresses the solubility of **4-(Allyloxy)-2-chloro-6-methylpyrimidine**, a key intermediate in pharmaceutical and organic synthesis. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, provides a detailed experimental protocol for determining its solubility, enabling researchers to generate this critical data. Furthermore, it includes a template for data presentation and a workflow diagram to guide the experimental process, ensuring a standardized and reproducible approach.

Introduction

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a substituted pyrimidine derivative with applications as an intermediate in the synthesis of more complex molecules.^[1] Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates solvent selection for synthesis and recrystallization, impacts reaction kinetics, and is a fundamental parameter in process scale-up.

While studies on the solubility of other pyrimidine derivatives exist, indicating that solubility generally increases with temperature, specific data for **4-(Allyloxy)-2-chloro-6-**

methypyrimidine is not publicly available.^[2] This guide provides a framework for researchers to systematically determine and document this important physicochemical property.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for **4-(Allyloxy)-2-chloro-6-methypyrimidine** in common organic solvents has not been reported in the reviewed literature. To facilitate the generation and consistent reporting of this data, the following table structure is recommended.

Table 1: Solubility of **4-(Allyloxy)-2-chloro-6-methypyrimidine** in Common Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Determination
e.g., Acetone	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Acetonitrile	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Chloroform	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Dichloromethane	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., N,N-Dimethylformamide	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Ethyl Acetate	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Hexanes	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Methanol	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Tetrahydrofuran	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Toluene	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of **4-(Allyloxy)-2-chloro-6-methylpyrimidine** in an organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

3.1. Materials and Equipment

- **4-(Allyloxy)-2-chloro-6-methylpyrimidine** (solid)
- Selected organic solvents (analytical grade)
- Scintillation vials or test tubes with secure caps
- Analytical balance (accurate to ± 0.1 mg)
- Constant temperature bath or incubator
- Vortex mixer and/or magnetic stirrer with stir bars
- Syringe filters (0.22 μm or 0.45 μm , solvent compatible)
- Syringes
- Pre-weighed evaporation dishes or vials
- Drying oven or vacuum oven

3.2. Experimental Procedure

- **Preparation:** Add an excess amount of solid **4-(Allyloxy)-2-chloro-6-methylpyrimidine** to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.
- **Equilibration:** Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring or periodic vigorous mixing to ensure saturation.
- **Sample Withdrawal and Filtration:** After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

- **Solvent Evaporation:** Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
- **Mass Determination:** Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the dried solute on the analytical balance.
- **Calculation:** Calculate the solubility using the following formula:

$$\text{Solubility (g/100 mL)} = [(\text{Mass of dish + solute}) - (\text{Mass of dish})] / (\text{Volume of filtered aliquot in mL}) * 100$$

- **Replicates:** Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.



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References

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- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
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